4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
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Overview
Description
Scientific Research Applications
1. Structural Analysis and Crystallography
The compound 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is involved in structural and crystallographic studies. For example, research has analyzed its tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, which have been crystallized together. The structural analyses of these compounds reveal important details about their planarity and dihedral angles, as well as the extent of π-electron delocalization in these molecules (Dolzhenko et al., 2008).
2. Synthesis and Chemical Properties
Several studies focus on the synthesis and properties of derivatives and analogs of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine. For instance, research on the synthesis of N1-(1,2,3,6-tetrahydrophthaloyl)semi- and thiosemicarbazides includes the analysis of N-phenyl amide derivatives of related compounds, which are characterized by their unique structural configurations and hydrogen bonding patterns (Wawrzycka et al., 2000).
3. Antimicrobial Activities
Several studies have explored the antimicrobial properties of derivatives of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine. For example, research has been conducted on the synthesis of pyrazoline derivatives and their evaluation as anti-bacterial and anti-fungal agents, indicating potential applications in developing new antimicrobial drugs (Panchal & Patel, 2012).
4. Application in Organic Synthesis
The compound and its derivatives have been used in organic synthesis. For example, studies have developed efficient methods for synthesizing various derivatives of 1,2,4-triazoles, indicating the compound's utility as a building block in organic chemistry (Shen & Zhang, 2015).
Future Directions
properties
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTZDHMQDSHDNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |
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